2-{4-[4-(Trifluoromethyl)phenyl]oxan-4-yl}acetic acid
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Overview
Description
“2-{4-[4-(Trifluoromethyl)phenyl]oxan-4-yl}acetic acid” is a chemical compound . It is also known by other synonyms such as “4-(Trifluoromethyl)phenylacetic acid” and "2-[4-(trifluoromethyl)phenyl]acetic acid" . The molecular formula of this compound is C9H7F3O2 .
Molecular Structure Analysis
The molecular structure of this compound includes a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxan-4-yl group and an acetic acid group . The InChI representation of this compound is InChI=1S/C9H7F3O2/c10-9(11,12)7-3-1-6(2-4-7)5-8(13)14/h1-4H,5H2,(H,13,14) .Physical And Chemical Properties Analysis
The molecular weight of this compound is 204.15 g/mol . Other physical and chemical properties specific to this compound are not provided in the search results.Scientific Research Applications
1. Organometallic Chemistry
A study by Takeuchi et al. (2003) explored the X-ray crystallographic structures of certain organogermanium compounds, including analogs similar to 2-{4-[4-(Trifluoromethyl)phenyl]oxan-4-yl}acetic acid. The research focused on compounds with pentacoordinated structures, highlighting the role of oxygen atoms in the formation of these structures.
2. Antimicrobial Activity
The antimicrobial potential of derivatives related to 2-{4-[4-(Trifluoromethyl)phenyl]oxan-4-yl}acetic acid was investigated in several studies. For instance, Krátký et al. (2017) synthesized and evaluated rhodanine-3-acetic acid derivatives, including compounds with trifluoromethylphenyl groups, for their activity against bacteria and fungi.
3. Aldose Reductase Inhibitors
Research by La Motta et al. (2008) involved the synthesis of oxadiazol-5-yl-acetic acids and oxazol-4-yl-acetic acids to test their ability to inhibit aldose reductase. This enzyme is a target for drugs to prevent cataract development, where derivatives of acetic acid play a crucial role.
4. Corrosion Inhibition
A study conducted by Yadav et al. (2015) explored the corrosion inhibition effect of acetic acid derivatives on mild steel in acidic medium. This research is significant for understanding the protective role of these compounds in industrial applications.
5. Synthesis and Characterization
The synthesis and characterization of compounds structurally similar to 2-{4-[4-(Trifluoromethyl)phenyl]oxan-4-yl}acetic acid have been a focus in various studies. For instance, Bingöl et al. (2005) synthesized and characterized thiophen-3-yl acetic acid derivatives, examining their thermal behavior and electrical properties.
6. Crystallography
The crystal structure of compounds related to 2-{4-[4-(Trifluoromethyl)phenyl]oxan-4-yl}acetic acid was studied by Cho et al. (2014). This research provides insights into the molecular arrangement and interactions within the crystal lattice.
Mechanism of Action
properties
IUPAC Name |
2-[4-[4-(trifluoromethyl)phenyl]oxan-4-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3O3/c15-14(16,17)11-3-1-10(2-4-11)13(9-12(18)19)5-7-20-8-6-13/h1-4H,5-9H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAFRTJCSYEMAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC(=O)O)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[4-(Trifluoromethyl)phenyl]oxan-4-yl}acetic acid |
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